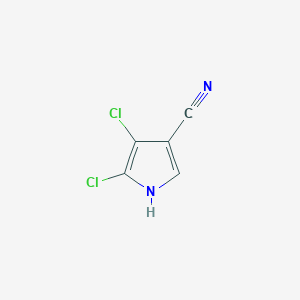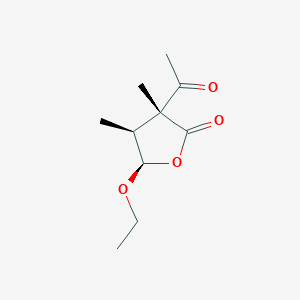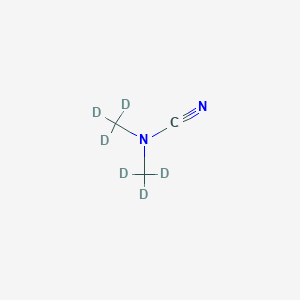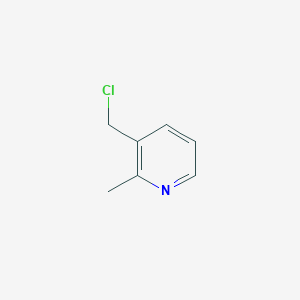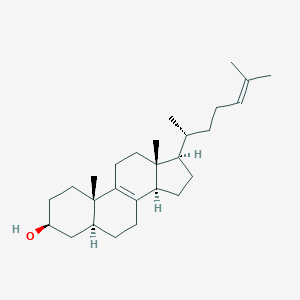
酵母固醇
描述
Zymosterol is an intermediate in cholesterol biosynthesis . Disregarding some intermediate compounds (e.g. 4-4-dimethylzymosterol), lanosterol can be considered a precursor of zymosterol in the cholesterol synthesis pathway . The conversion of zymosterol into cholesterol happens in the endoplasmic reticulum .
Synthesis Analysis
The synthesis of sterols and steroids in yeast has been studied extensively . In this context, zymosterol acts as an intermediate in the biosynthesis of cholesterol from lanosterol . The conversion of zymosterol to ergosterol involves five Erg enzymes .
Molecular Structure Analysis
Zymosterol, also known as 5α-cholesta-8,24-dien-3β-ol, has a molecular formula of C27H44O . It has a molecular weight of 384.64 g/mol . The most challenging to separate were zymosterol, 24-dehydrolathosterol, and desmosterol, which all have a molecular weight of 384.6 and the same MRM transition .
Chemical Reactions Analysis
In the context of sterol biosynthesis, zymosterol is converted into cholesterol in the endoplasmic reticulum . In cultured fibroblasts, sterols are demethylated via the Bloch pathway and then undergo Δ24 reduction upstream of desmosterol .
Physical And Chemical Properties Analysis
Zymosterol has a molecular formula of C27H44O and a molecular weight of 384.64 . It is stored at -80°C .
科学研究应用
Cholesterol Synthesis
Zymosterol is a biosynthetic precursor of cholesterol . It plays a crucial role in the Kandutsch-Russell and Bloch pathways, which are involved in the production of cholesterol . The position and number of double bonds in sterols like zymosterol are important determinants in maintaining membrane physical properties .
Membrane Organization and Dynamics
Zymosterol, along with other sterols, contributes to the organization and dynamics of cell membranes . It helps maintain the structure and function of cellular membranes, including membrane fluidity and rigidness .
Disease-Related Detection
A method has been developed for the quantitative analysis of sterols, including zymosterol, in biological samples . This method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates .
Pathological Conditions
The accumulation of precursors of cholesterol, including zymosterol, has been associated with severe pathological conditions . Therefore, understanding the role and behavior of zymosterol in biological systems can provide insights into these conditions .
Cholesterolomics
The study of sterols, including zymosterol, is a rising field known as cholesterolomics . This field focuses on the roles and functions of cholesterol and its intermediates in various biological processes .
Analytical Chemistry
Zymosterol is used in the development of analytical methods for sterol analysis . For example, a liquid chromatographic/mass spectrometric method (LC-MS) has been developed for the quantitative analysis of sterols, including zymosterol .
作用机制
Target of Action
Zymosterol, a biosynthetic precursor of cholesterol, plays a crucial role in the formation and function of cellular membranes . It is involved in the ergosterol biosynthesis pathway in yeast . Overexpression of key enzymes in this pathway, such as HMG1, leads to an increase in early sterols like zymosterol .
Mode of Action
The conversion of zymosterol into cholesterol occurs in the endoplasmic reticulum . Zymosterol quickly accumulates in the plasma membrane from the cytosol . The movement of zymosterol across the cytosol is more than twice as fast as the movement of cholesterol itself .
Biochemical Pathways
Zymosterol is a part of the sterol biosynthesis pathway, which begins with the oxidation of squalene to oxidosqualene and subsequent cyclization to lanosterol or cycloartenol . The conversion of lanosterol to zymosterol occurs similarly in vertebrates and fungi . In yeast, the ergosterol synthesis pathway shares a number of intermediates with the biosynthesis of cholesterol and phytosterols such as zymosterol .
Pharmacokinetics
It’s known that sterols, including zymosterol, are insoluble, and their intracellular transport requires specific transporters .
Result of Action
Zymosterol affects membrane organization and dynamics . In fluid phase POPC membranes, zymosterol exhibits a similar trend in maintaining membrane organization and dynamics as cholesterol and lathosterol . In gel phase dppc membranes, the corresponding change for cholesterol is different .
Action Environment
Environmental factors can influence the action of zymosterol. For instance, the accumulation of zymosterol in place of other sterols, namely ergosterol, makes yeasts more sensitive to oxidative perturbations induced by t-BOOH .
未来方向
Research on sterol biosynthesis regulation presents an opportunity to improve therapeutic options for diseases termed as aspergillosis . Future research should determine the sterol profile under HBO conditions and if differential sterol profiles play a role in the observed synergy between HBO and anti-fungal drugs in some species . The existing challenges and future perspectives in the de novo biosynthesis of sterols and steroids in yeast are also discussed .
属性
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJXLIKVBJVRY-XTGBIJOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028211 | |
| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Zymosterol | |
CAS RN |
128-33-6 | |
| Record name | Zymosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zymosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZYMOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 °C | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of zymosterol in sterol biosynthesis?
A1: Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a crucial intermediate in the biosynthesis of ergosterol in fungi and cholesterol in mammals. [, , , ] It lies at a branch point in the pathway, leading to the formation of either ergosterol via C24-methylation in fungi or cholesterol via a different route in mammals. [, , ]
Q2: How does the metabolism of zymosterol differ in yeast and mammals?
A2: In yeast, zymosterol undergoes C24-methylation by the enzyme S-adenosyl-L-methionine: Δ24(25) to Δ24(28)-sterol methyltransferase (SMT), leading to the formation of fecosterol and eventually ergosterol. [, , ] In mammals, zymosterol is converted to cholesterol through a series of enzymatic reactions that do not involve C24-methylation. [, ]
Q3: What happens when the enzyme responsible for zymosterol methylation is inhibited in yeast?
A3: Inhibition of SMT in Saccharomyces cerevisiae leads to the accumulation of zymosterol and a decrease in ergosterol levels. [, , ] Additionally, novel C27 sterols, such as cholesta-7,24-dienol, cholesta-5,7,24-trienol, and cholesta-5,7,22,24-tetraenol, are produced. [] This accumulation of zymosterol and depletion of ergosterol disrupts membrane integrity and function, ultimately impairing yeast growth. [, , ]
Q4: What is the molecular formula and molecular weight of zymosterol?
A5: Zymosterol has the molecular formula C27H44O and a molecular weight of 384.64 g/mol. []
Q5: How can zymosterol be characterized spectroscopically?
A6: Various techniques, including 1H NMR, 13C NMR, and mass spectrometry, can be used to characterize zymosterol. [, ] Detailed spectral data for zymosterol and its acetate derivative are available in the literature. []
Q6: How do the membrane properties of zymosterol compare to cholesterol?
A7: Studies using Langmuir monolayers, grazing incidence X-ray diffraction, and Brewster angle microscopy revealed that zymosterol exhibits distinct membrane properties compared to cholesterol. [] While cholesterol forms a hexagonal lattice in monolayers, zymosterol molecules arrange in two-dimensional oblique unit cells. [] This difference in organization significantly impacts sterol-membrane interactions and highlights the importance of the double bond position in the sterol B-ring for membrane function. []
Q7: How does the SMT enzyme catalyze the methylation of zymosterol?
A8: SMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C24 position of zymosterol. [, , ] This reaction involves a 1,2-hydride shift of H-24 to C-25 from the Re-face of the original 24,25-double bond, resulting in the formation of fecosterol. [] This reaction is crucial for the biosynthesis of ergosterol in fungi, making SMT a potential target for antifungal drugs. [, , ]
Q8: Have computational methods been used to study zymosterol and SMT?
A9: Yes, computational chemistry techniques have been employed to investigate the structure-activity relationship of SMT inhibitors and to model the enzyme's active site. [, ] These studies provide insights into the design of more potent and selective inhibitors targeting SMT for antifungal drug development.
Q9: How do structural modifications of sterols affect their interaction with SMT?
A10: Modifications to the sterol side chain, particularly at the C24 and C25 positions, significantly influence their interaction with SMT. [, , ] Introduction of aza, aziridine, or ammonium groups at these positions has been shown to generate potent SMT inhibitors. [, ] Furthermore, the stereochemistry at C24 is crucial, as evidenced by the differential inhibitory potencies of 24(S)-methyl-25-thiacholesteryl iodide and 24(R)-methyl-25-thiacholesteryl iodide. [] These findings highlight the importance of structural features in determining substrate specificity and inhibitor binding to SMT.
Q10: What are the effects of SMT inhibitors on fungal growth?
A11: Inhibitors of SMT, such as azasterols, effectively inhibit the growth of various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] These inhibitors disrupt ergosterol biosynthesis, leading to the accumulation of toxic intermediates and ultimately cell death. [, , ] These findings highlight the potential of SMT as a target for developing new antifungal agents.
Q11: Has the effect of zymosterol accumulation been studied in mammalian systems?
A12: Yes, studies have shown that accumulation of zymosterol in oligodendrocytes, cells responsible for myelin formation in the central nervous system, can be induced by the drug teriflunomide. [] Interestingly, this accumulation promoted oligodendrocyte differentiation and enhanced remyelination in both in vitro and in vivo models of demyelination. [] These findings suggest a potential therapeutic benefit of modulating zymosterol levels in demyelinating diseases such as multiple sclerosis.
Q12: Are there known mechanisms of resistance to SMT inhibitors?
A13: Yes, studies have identified mutations in the ERG6 gene, which encodes SMT, that confer resistance to SMT inhibitors in Saccharomyces cerevisiae. [, ] These mutations can alter the enzyme's structure, affecting inhibitor binding and reducing their efficacy. [, ] Understanding these resistance mechanisms is crucial for developing new strategies to overcome drug resistance in fungi.
Q13: How is zymosterol typically isolated and purified from biological samples?
A14: Zymosterol can be isolated from biological samples such as yeast using a combination of techniques, including solvent extraction, saponification, and various chromatographic methods, such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC). [, , ]
Q14: What are some common methods used to quantify zymosterol levels?
A15: Zymosterol quantification typically involves GLC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). [, , , ] These techniques allow for sensitive and specific detection and quantification of zymosterol in complex biological matrices.
Q15: When was zymosterol first identified and what are some key milestones in its research?
A16: Zymosterol was first isolated from yeast in the mid-20th century. [, , ] Key milestones in zymosterol research include:
- Elucidation of its role as a key intermediate in ergosterol and cholesterol biosynthesis. [, , ]
- Identification and characterization of the SMT enzyme responsible for its C24-methylation. [, , ]
- Development of potent and selective SMT inhibitors as potential antifungal agents. [, , ]
- Discovery of the role of zymosterol accumulation in promoting oligodendrocyte differentiation and remyelination. []
Q16: What are some examples of cross-disciplinary research involving zymosterol?
A16: Zymosterol research benefits from collaborations between various scientific disciplines, including:
- Biochemistry and molecular biology: to study the enzymes and genes involved in zymosterol biosynthesis and regulation. [, , , , ]
- Organic chemistry and medicinal chemistry: to synthesize and evaluate novel SMT inhibitors as potential antifungal drugs. [, , ]
- Cell biology and physiology: to investigate the role of zymosterol in cellular processes and disease models. [, , , ]
- Biophysics and structural biology: to understand the interactions of zymosterol with membranes and proteins. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)


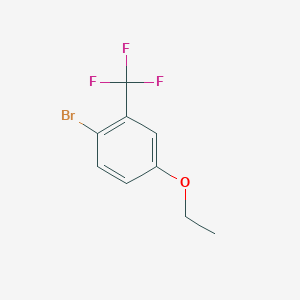
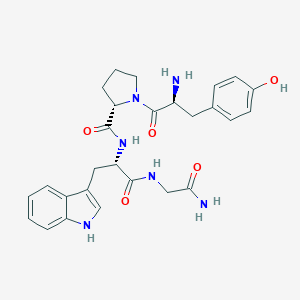

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
